Methyl nitroacetate
Overview
Description
Methyl nitroacetate is an organic compound with the molecular formula C3H5NO4. It is a clear, colorless to light yellow liquid that is sensitive to light. This compound is primarily used in organic synthesis and has various applications in the field of chemistry.
Mechanism of Action
Target of Action
Methyl nitroacetate, also known as Methyl 2-nitroacetate, is a chemical compound that is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules involved in these synthesis reactions. It is used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It’s also a useful reactant in Michael additions, Mannich reactions, and cyclopropanations .
Mode of Action
This compound interacts with its targets by participating in chemical reactions. For instance, it can be used to generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes . This indicates that this compound can undergo reactions that result in the formation of new compounds.
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the production of α-amino acids, isoxazoles, and α,β-unsaturated compounds, this compound would be involved in the biochemical pathways leading to the synthesis of these compounds .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For instance, it can be used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It can also generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes .
Biochemical Analysis
. .
Biochemical Properties
Methyl nitroacetate plays a significant role in biochemical reactions. It is used in the preparation of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates . It also generates phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nitroacetate can be synthesized through the esterification of nitroacetic acid. One common method involves the reaction of nitromethane with potassium hydroxide to form the dipotassium salt of nitroacetic acid. This salt is then esterified with methanol in the presence of concentrated sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl nitroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroacetic acid.
Reduction: Reduction of this compound can yield methyl aminoacetate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroacetic acid.
Reduction: Methyl aminoacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl nitroacetate has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- Ethyl nitroacetate
- Nitromethane
- 2-Nitroethanol
Comparison: Methyl nitroacetate is unique due to its combination of nitro and ester functional groups, which provide a balance of reactivity and stability. Compared to ethyl nitroacetate, it has a slightly lower molecular weight and boiling point, making it more volatile. Nitromethane, while similar in containing a nitro group, lacks the ester functionality, limiting its versatility in certain reactions. 2-Nitroethanol, on the other hand, has a hydroxyl group instead of an ester, which affects its reactivity and applications.
Properties
IUPAC Name |
methyl 2-nitroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSWLMUHHZLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179539 | |
Record name | Nitroacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-57-0 | |
Record name | Methyl 2-nitroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2483-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroacetic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl nitroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitroacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl nitroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the challenges associated with traditional methods for synthesizing Methyl nitroacetate?
A1: Traditional synthesis of this compound involved a multi-step process utilizing hazardous reagents and intermediates. One significant risk was the use of the highly explosive dipotassium salt of nitroacetic acid, which required drying in a vacuum desiccator and grinding with a mortar and pestle. [, ] This process posed considerable safety risks for chemists. Additionally, the traditional method employed carcinogenic benzene as an extraction solvent, raising environmental concerns. []
Q2: How does the new synthetic method for this compound improve upon the older method?
A2: A new procedure developed by researchers at the U.S. Army Research Laboratory provides a safer and more environmentally friendly approach to synthesizing this compound. [, ] This method eliminates the need to handle the hazardous dipotassium salt of nitroacetic acid. Instead, it utilizes milder reaction conditions and avoids the use of carcinogenic solvents like benzene. This improved process reduces risks associated with synthesis and minimizes environmental impact.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H5NO4, and its molecular weight is 121.08 g/mol.
Q4: Is spectroscopic data available to characterize this compound?
A4: Yes, spectroscopic data such as IR, UV, MS, 1H-NMR, and 13C-NMR have been used to characterize this compound and its derivatives. [, ] This data provides valuable information regarding the structure and properties of the compound and aids in confirming its synthesis.
Q5: What makes this compound a useful building block in organic synthesis?
A5: this compound's versatility stems from the presence of the nitro group, which can be readily transformed into other functional groups. It serves as a precursor for synthesizing various compounds, including α-amino acids, isoxazoles, and α,β-unsaturated compounds. []
Q6: How is this compound utilized in the synthesis of cyclopropane α-amino acids?
A6: this compound plays a key role in a copper-catalyzed asymmetric cyclopropanation reaction. [, , ] It reacts with iodosobenzene to generate a phenyliodonium ylide in situ, which then reacts with alkenes to yield nitrocyclopropane carboxylates. These carboxylates are subsequently converted into cyclopropane α-amino acids, valuable building blocks in medicinal chemistry. [, , ]
Q7: Can this compound be used in C-arylation reactions?
A7: Yes, research demonstrates the C-arylation of this compound and its corresponding nitronate salts using aryllead triacetates. [] This reaction allows for the introduction of aryl groups onto the this compound molecule, further broadening its synthetic utility.
Q8: How does this compound behave in reactions with dipolarophiles?
A8: In the presence of p-toluenesulfonic acid, this compound reacts with dipolarophiles to generate 3-substituted 2-isoxazolines or isoxazoles. [] This reaction proceeds through the formation of a nitrile oxide intermediate, generated by the dehydration of this compound. This reaction pathway highlights the compound's ability to participate in cycloaddition reactions, leading to the synthesis of heterocyclic compounds.
Q9: Are there any examples of this compound participating in reactions with sugars?
A9: this compound has been employed in reactions with sugar derivatives like aldehydo sugars. [] This reaction leads to the formation of 4-(glycosyl)isoxazoline N-oxides, demonstrating the compound's utility in carbohydrate chemistry.
Q10: Has this compound been utilized in palladium-catalyzed reactions?
A10: Yes, this compound has been employed in a palladium(II)-catalyzed allylic C—H alkylation reaction. [, ] This reaction enables the direct formation of sp3-sp3 C—C bonds from C—H bonds, showcasing the potential of this compound in developing novel synthetic methodologies.
Q11: What is the role of DMSO in the palladium-catalyzed allylic C—H alkylation reaction using this compound?
A11: In the palladium-catalyzed allylic C—H alkylation reaction with this compound, DMSO acts as a π-acidic ligand. [, ] It plays a crucial role in promoting the functionalization of the π-allylPd intermediate, enabling the desired alkylation to occur.
Q12: Is there information available about the stability of this compound under various conditions?
A12: While specific stability data for varying conditions isn't extensively covered in the provided research excerpts, the hazardous nature of its dipotassium salt precursor highlights the importance of careful handling and storage. [, ] Further research is necessary to explore its stability profile comprehensively.
Q13: Have there been any computational studies on this compound and its derivatives?
A13: While the provided excerpts don't explicitly detail computational studies on this compound itself, research using theoretical calculations like Mayer bond order and localized orbital locator (LOL) have been conducted on related hypervalent iodine(V) reagents like AIBX. [] Such computational approaches could be extrapolated to investigate the properties and reactivities of this compound and its derivatives in future studies.
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